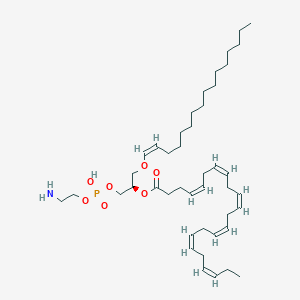
GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)), also known as phophatidylethanolamine(16:0/22:6) or GPEtn(16:0P/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)), belongs to the class of organic compounds known as 1-(1z-alkenyl), 2-acylglycerophosphoethanolamines. These are glycerophosphoethanolamines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one 1Z-alkenyl chain attached through an ether linkage at the O1-position. Thus, PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(P-16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) can be biosynthesized from all-cis-docosa-4, 7, 10, 13, 16, 19-hexaenoic acid.
1-(1Z-hexadecenyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine is a 1-(alk-1-enyl)-2-acyl-sn-glycero-3-phosphoethanolamine in which the alkyl and the acyl groups at positions 1 and 2 are specified as (1Z)-hexadecenyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It has a role as a mouse metabolite. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a tautomer of a 1-(1Z-hexadecenyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine zwitterion.
Applications De Recherche Scientifique
Metabolic Biomarkers in Lung Carcinoma Development
In a study by Wu, Chen, Li, and Liu (2018), GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) was identified as a dysregulated metabolite in the plasma of mice during lung carcinoma development. This metabolite was involved in the metabolism of glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid, indicating its potential as a diagnostic biomarker for lung carcinoma (Wu, Chen, Li, & Liu, 2018).
Novel Polyunsaturated Fatty Acids in Marine Algae
Research by Mikhailova et al. (1995) discovered novel polyunsaturated fatty acids, including GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), in the green macroalga Anadyomene stellata. These findings contribute to the understanding of marine biochemistry and the potential applications of these unique fatty acids (Mikhailova et al., 1995).
Intervention in Lung Carcinoma with Traditional Chinese Medicine
Wu et al. (2018) identified GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) as a key metabolite in the therapeutic mechanism of Qi-Yu-San-Long Decoction, a traditional Chinese medicine formula used in lung carcinoma treatment. The metabolomics method used in this study provided insights into the intervention mechanism of the formula (Wu et al., 2018).
Effects on Scapharca subcrenata in Varying Salinity
In a study by Zhang, Li, Liu, and Gao (2020), GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) was identified as a differentially expressed metabolic marker in the ark shell Scapharca subcrenata in response to a sudden drop in salinity. This research contributes to the understanding of marine organism responses to environmental changes (Zhang, Li, Liu, & Gao, 2020).
Metabolic Biomarkers in CNS Demyelination Disorders
Zhao et al. (2021) explored the metabolic mechanisms of demyelination in multiple sclerosis (MS) and identified GPEtn(16:0p/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) as a potential biomarker. This research aids in understanding and potentially diagnosing CNS demyelination disorders (Zhao et al., 2021).
Propriétés
Formule moléculaire |
C43H74NO7P |
|---|---|
Poids moléculaire |
748 g/mol |
Nom IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C43H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-43(45)51-42(41-50-52(46,47)49-39-37-44)40-48-38-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,24,26,30,32,35,38,42H,3-4,6,8-10,12,14-16,18,20,23,25,27-29,31,33-34,36-37,39-41,44H2,1-2H3,(H,46,47)/b7-5-,13-11-,19-17-,22-21-,26-24-,32-30-,38-35-/t42-/m1/s1 |
Clé InChI |
WVGALBKSWOUIEZ-XNHMFJFDSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
SMILES canonique |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



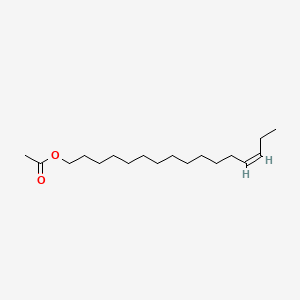

![(3,4,5-Trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1234819.png)
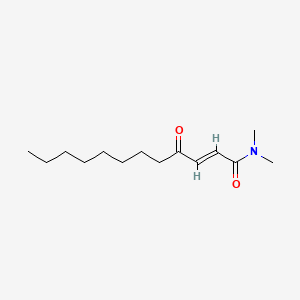
![(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1234821.png)
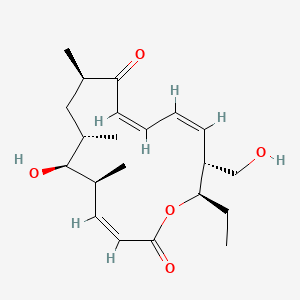

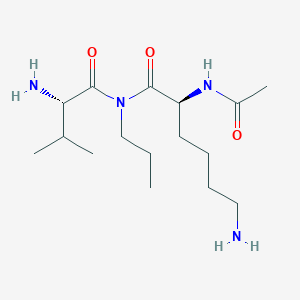
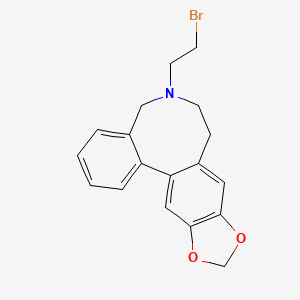


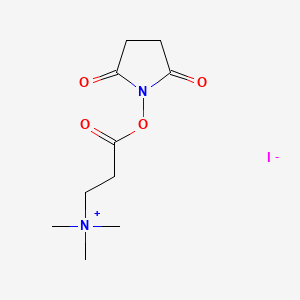
![(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1234837.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[2-(1-hydroxycycloheptyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1234838.png)